molecular formula C11H11FN2O5 B12633981 N-Acetyl-3-fluoro-4-nitro-L-phenylalanine CAS No. 918906-63-5

N-Acetyl-3-fluoro-4-nitro-L-phenylalanine

Cat. No.: B12633981
CAS No.: 918906-63-5
M. Wt: 270.21 g/mol
InChI Key: PYONKMFQVQKJGI-VIFPVBQESA-N
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Description

N-Acetyl-3-fluoro-4-nitro-L-phenylalanine is a synthetic amino acid derivative It is characterized by the presence of an acetyl group, a fluorine atom, and a nitro group attached to the phenylalanine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-3-fluoro-4-nitro-L-phenylalanine typically involves multiple steps, starting from commercially available precursors. One common method includes the acetylation of 3-fluoro-4-nitro-L-phenylalanine using acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated purification systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-3-fluoro-4-nitro-L-phenylalanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: 3-amino-4-nitro-L-phenylalanine.

    Reduction: 3-fluoro-4-amino-L-phenylalanine.

    Substitution: L-phenylalanine.

Scientific Research Applications

N-Acetyl-3-fluoro-4-nitro-L-phenylalanine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme-substrate interactions and protein engineering.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Acetyl-3-fluoro-4-nitro-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the nitro group can participate in redox reactions, influencing the compound’s biological activity. The acetyl group provides stability and modulates the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • N-Acetyl-4-fluoro-L-phenylalanine
  • N-Acetyl-3-nitro-L-phenylalanine
  • N-Acetyl-4-nitro-L-phenylalanine

Uniqueness

N-Acetyl-3-fluoro-4-nitro-L-phenylalanine is unique due to the simultaneous presence of both fluorine and nitro groups, which impart distinct chemical and biological properties. This combination allows for specific interactions and reactions that are not observed in other similar compounds .

Properties

CAS No.

918906-63-5

Molecular Formula

C11H11FN2O5

Molecular Weight

270.21 g/mol

IUPAC Name

(2S)-2-acetamido-3-(3-fluoro-4-nitrophenyl)propanoic acid

InChI

InChI=1S/C11H11FN2O5/c1-6(15)13-9(11(16)17)5-7-2-3-10(14(18)19)8(12)4-7/h2-4,9H,5H2,1H3,(H,13,15)(H,16,17)/t9-/m0/s1

InChI Key

PYONKMFQVQKJGI-VIFPVBQESA-N

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC(=C(C=C1)[N+](=O)[O-])F)C(=O)O

Canonical SMILES

CC(=O)NC(CC1=CC(=C(C=C1)[N+](=O)[O-])F)C(=O)O

Origin of Product

United States

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